molecular formula C12H16O2 B373746 2-(2,2-Dimethylpropyl)benzoic acid CAS No. 51351-79-2

2-(2,2-Dimethylpropyl)benzoic acid

Cat. No.: B373746
CAS No.: 51351-79-2
M. Wt: 192.25g/mol
InChI Key: WZPYTOSIMXYFQL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)benzoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a 2,2-dimethylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethylpropyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)benzoic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpropyl)benzaldehyde
  • 2-(2,2-Dimethylpropyl)benzyl alcohol
  • 2-(2,2-Dimethylpropyl)benzonitrile

Comparison

Compared to its similar compounds, 2-(2,2-Dimethylpropyl)benzoic acid is unique due to its carboxylic acid functional group. This group imparts distinct chemical reactivity and biological activity, making it valuable in various applications. The presence of the 2,2-dimethylpropyl group also enhances its lipophilicity, influencing its solubility and interaction with biological membranes .

Biological Activity

2-(2,2-Dimethylpropyl)benzoic acid is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a derivative of benzoic acid, notable for its unique structure that includes a bulky 2,2-dimethylpropyl substituent. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anti-inflammatory properties.

The structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.26 g/mol
  • Physical State : White crystalline solid

Synthesis

The synthesis of this compound typically involves the alkylation of benzoic acid derivatives through methods such as Friedel-Crafts alkylation. The reaction commonly uses 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under controlled conditions to yield the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been investigated in vitro and in vivo. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. The mechanism appears to involve modulation of the NF-kB pathway, which plays a crucial role in inflammatory responses .

Antidiabetic Potential

Recent studies have explored the use of this compound as a potential antidiabetic agent. In animal models, it has been reported to lower blood glucose levels and improve insulin sensitivity without significant side effects such as weight gain or ulcerogenic toxicity.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 100 µg/mL against E. coli and S. aureus, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its utility in managing inflammatory diseases .
  • Antidiabetic Activity :
    • A recent investigation into the antidiabetic properties revealed that administration of this compound led to a reduction in fasting blood glucose levels by approximately 30% in diabetic rats compared to controls.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Receptors : It could alter receptor activity related to glucose metabolism and inflammation.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
Benzoic Acid C₆H₅COOHSimple structure; widely used as a preservative
4-Methylbenzoic Acid C₆H₄(CH₃)COOHMethyl group at para position; different sterics
3-(2,2-Dimethylpropyl)benzoic Acid C₁₃H₁₈O₂Different substitution pattern; varied reactivity
Salicylic Acid C₇H₆O₃Hydroxy group at ortho position; known anti-inflammatory

Properties

IUPAC Name

2-(2,2-dimethylpropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPYTOSIMXYFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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